
2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, also known as 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, is a useful research compound. Its molecular formula is C24H28ClN7O3S and its molecular weight is 530.04. The purity is usually > 95%.
BenchChem offers high-quality 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Drug Formulation Studies
Dasatinib, the parent compound of Dasatinib Impurity 5, is used as an inhibitor of multiple tyrosine kinases in two different formulations: an immediate-release tablet and a powder for oral suspension . The Piperazine ring present in Dasatinib is susceptible to oxidation, forming an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent . Therefore, a comprehensive investigative study was conducted to optimize the diluent by limiting N-Oxide generation .
Solubility Analysis
Dasatinib shows a very low pH-dependent solubility in aqueous solutions and higher solubility in organic solvents . The solubility plays an essential role in analytical methodology to establish the purity, potency, safety, and efficacy of any drug product as a diluent . Also, extraction of active drug substance with a suitable diluent from matrix composition is crucial for any analytical method development .
Diluent Optimization
A diluent optimization study during the method development of related substances for the drug product reveals that the Piperazine ring presented in Dasatinib is susceptible to oxidation and forms an N-oxide impurity . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction . Therefore, a comprehensive investigative study was conducted to optimize the diluent by limiting N-Oxide generation .
Role in Analytical Method Development
Therefore, different diluent optimization studies were conducted to extract Dasatinib from its matrix formulations of tablets and powder for oral suspensions to establish its potency and purity .
Role in Drug Stability Studies
When analyzing the DTB formulation development samples, studies found an increase in the proportion of dasatinib N-oxide impurities at the piperazine ring . This was hypothesized to be due to the chemical instability of DTB in this form of matrix formulation .
Role in Cancer Research
Dasatinib can inhibit STAT5 signaling, which downregulated B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 . This is likely to be the consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as of direct inhibition of BCR/ABL in a fashion similar to imatinib .
作用機序
Target of Action
The primary target of this compound is the BCR-ABL tyrosine kinase . This kinase is a chimeric protein that results from a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . The compound also inhibits several SRC-family kinases .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to both the active and inactive conformations of the ABL kinase domain . This binding inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL protein, thereby halting the proliferation of leukemia cells .
Biochemical Pathways
The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, it disrupts the signal transduction that leads to the uncontrolled proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells .
Pharmacokinetics
The compound is orally administered and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine after 168 hours . The compound’s absorption is decreased by pH-modifying agents and is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The inhibition of the BCR-ABL tyrosine kinase by the compound halts the proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells . Additionally, the compound triggers apoptosis of tumor cells .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4 . Therefore, its absorption and thus its efficacy can be altered by pH-modifying agents . Furthermore, the compound is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and hence its action .
特性
IUPAC Name |
2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN7O3S/c1-15-5-4-6-18(25)22(15)30-23(34)19-14-26-24(36-19)29-20-13-21(28-16(2)27-20)32-9-7-31(8-10-32)11-12-35-17(3)33/h4-6,13-14H,7-12H2,1-3H3,(H,30,34)(H,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJNQNGJZMKQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245157-85-0 |
Source


|
| Record name | 2-(4-((6-((5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-yl)Amino)-2-Methylpyrimidin-4-yl)Piperazin-1-yl)Ethylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

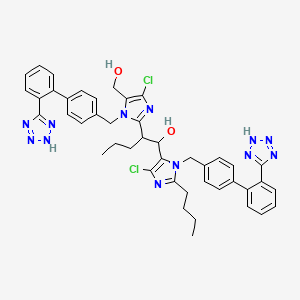



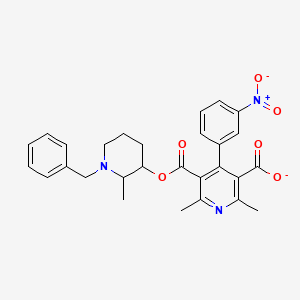

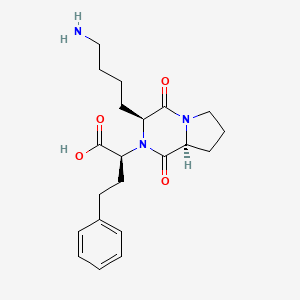
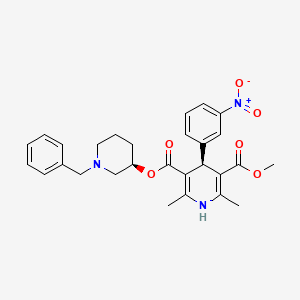

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
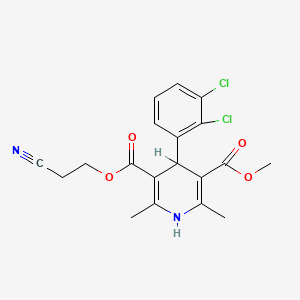
![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)